molecular formula C15H13N3O3S B2845817 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)isoxazole-5-carboxamide CAS No. 919751-64-7

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2845817
CAS No.: 919751-64-7
M. Wt: 315.35
InChI Key: VHXSFIMVLFMJLN-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)isoxazole-5-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure that combines a methoxyphenyl group, a methylthiazolyl group, and an isoxazole carboxamide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)isoxazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. The nitrile oxide can be generated in situ from a hydroxylamine derivative and an oxidizing agent.

    Introduction of the methoxyphenyl group: This step involves the use of a methoxyphenyl-substituted alkyne in the cycloaddition reaction.

    Formation of the thiazole ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling of the isoxazole and thiazole rings: The final step involves coupling the isoxazole and thiazole rings through an amide bond formation, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as PCC or DMP.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: It serves as a probe to investigate the mechanism of action of related compounds and their interactions with biological macromolecules.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)isoxazole-5-carboxamide can be compared with other similar compounds, such as:

    Sulfamethoxazole: An antibiotic with an isoxazole ring, used to treat bacterial infections.

    Isoxicam: A nonsteroidal anti-inflammatory drug (NSAID) with an isoxazole ring, used to reduce inflammation and pain.

    Leflunomide: An immunosuppressive drug with an isoxazole ring, used to treat rheumatoid arthritis.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-13(10-3-5-11(20-2)6-4-10)17-15(22-9)18-14(19)12-7-8-16-21-12/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXSFIMVLFMJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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